Cas no 478080-58-9 (2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid)

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid is a fluorinated heterocyclic compound featuring a pyridine-thioether linkage to a benzoic acid moiety. Its key structural attributes include the electron-withdrawing trifluoromethyl group, which enhances reactivity and stability, and the thioether bridge, offering potential for further functionalization. This compound is of interest in pharmaceutical and agrochemical research due to its ability to serve as a versatile intermediate in the synthesis of biologically active molecules. The benzoic acid group provides a handle for derivatization, while the pyridine ring contributes to binding interactions in target systems. Its well-defined structure and synthetic utility make it valuable for medicinal chemistry applications.
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid structure
478080-58-9 structure
Product Name:2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid
CAS No:478080-58-9
MF:C13H8F3NO2S
MW:299.268332481384
CID:6785970
PubChem ID:1487496
Update Time:2025-11-06

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid
    • 478080-58-9
    • 8M-605S
    • AKOS000201904
    • 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylic acid
    • 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoicacid
    • 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoic acid
    • Inchi: 1S/C13H8F3NO2S/c14-13(15,16)8-5-6-11(17-7-8)20-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19)
    • InChI Key: TUCSSPAIYVMAHI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CN=1)C1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 299.02278416g/mol
  • Monoisotopic Mass: 299.02278416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 75.5Ų

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Additional information on 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid

Introduction to 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid (CAS No: 478080-58-9)

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 478080-58-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of heterocyclic sulfonamides, featuring a benzoic acid core appended with a pyridine ring substituted at the 5-position with a trifluoromethyl group and a sulfanyl moiety at the 2-position of the pyridine ring. The unique structural features of this molecule make it a promising candidate for various biological applications, particularly in drug discovery and development.

The presence of the trifluoromethyl group is a key structural determinant that influences the electronic properties and metabolic stability of the compound. This group is well-known for its ability to enhance lipophilicity, improve binding affinity to biological targets, and increase metabolic resistance, making it a valuable moiety in medicinal chemistry. The pyridine ring, on the other hand, serves as a versatile pharmacophore that can interact with biological receptors through hydrogen bonding and hydrophobic interactions. The sulfanyl group at the 2-position of the pyridine ring further enhances the compound's potential for biological activity by contributing to its solubility and interaction with biological targets.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives as therapeutic agents. Sulfonamides have a long history of use in medicine, with several FDA-approved drugs containing this scaffold. The compound 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid represents an innovative derivative that combines the favorable properties of benzoic acid, pyridine, and sulfonamide moieties. Its unique structure suggests potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.

The benzoic acid moiety is known for its anti-inflammatory and analgesic properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Additionally, benzoic acid derivatives have been explored for their antimicrobial and antiviral activities. The pyridine ring contributes to the compound's ability to interact with enzymes and receptors involved in cellular signaling pathways. For instance, certain pyridine derivatives have been found to modulate kinases and other enzymes implicated in cancer progression.

The sulfanyl group at the 2-position of the pyridine ring is particularly interesting from a chemical biology perspective. Sulfanyl-containing compounds have been reported to exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. The sulfanyl group can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Furthermore, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Recent studies have highlighted the potential of 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid as a lead compound for drug development. In vitro studies have demonstrated its ability to inhibit several target enzymes relevant to human diseases. For example, preliminary research suggests that this compound may interfere with the activity of tyrosine kinases, which are overexpressed in many cancer cells. Additionally, it has shown promise in modulating inflammatory pathways by inhibiting COX enzymes and other pro-inflammatory cytokines.

The synthetic route to 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the pyridine ring followed by functional group transformations at the benzoic acid moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group efficiently.

The pharmacokinetic properties of this compound are also an important consideration in drug development. The presence of the trifluoromethyl group enhances lipophilicity, which can improve oral bioavailability. However, it is essential to balance lipophilicity with solubility to ensure adequate absorption and distribution within the body. Computational modeling techniques have been used to predict pharmacokinetic parameters and optimize molecular structure for improved drug-like properties.

In conclusion, 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid (CAS No: 478080-58-9) is a structurally unique compound with significant potential in pharmaceutical applications. Its combination of a benzoic acid core, substituted pyridine ring with a trifluoromethyl group, and sulfanyl moiety makes it an attractive candidate for further investigation in drug discovery. Ongoing research aims to elucidate its mechanism of action and explore its therapeutic efficacy in various disease models.

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